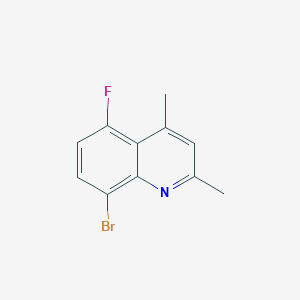

8-Bromo-5-fluoro-2,4-dimethylquinoline

Overview

Description

8-Bromo-5-fluoro-2,4-dimethylquinoline is a chemical compound that belongs to the quinoline family. The molecular formula of this compound is C11H9BrFN, and it has a molecular weight of 254.1 g/mol.

Preparation Methods

The synthesis of 8-Bromo-5-fluoro-2,4-dimethylquinoline involves several steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C can yield quinoline derivatives . Additionally, the incorporation of bromine and fluorine atoms into the quinoline ring can be achieved through halogenation reactions using reagents like bromine and fluorine sources .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

8-Bromo-5-fluoro-2,4-dimethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functionalities .

Scientific Research Applications

8-Bromo-5-fluoro-2,4-dimethylquinoline has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent.

Medicine: The compound’s potential therapeutic applications include its use in developing drugs for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-2,4-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can result in changes in cellular processes and pathways, contributing to the compound’s therapeutic potential .

Comparison with Similar Compounds

8-Bromo-5-fluoro-2,4-dimethylquinoline can be compared with other similar compounds, such as:

Fluoroquinolines: These compounds also contain a fluorine atom in the quinoline ring and exhibit similar biological activities.

Bromoquinolines: Compounds with a bromine atom in the quinoline ring share some reactivity patterns with this compound.

Dimethylquinolines: These compounds have methyl groups in the quinoline ring, similar to this compound.

Biological Activity

8-Bromo-5-fluoro-2,4-dimethylquinoline is a member of the quinoline family, characterized by its unique structure which includes a bromine atom and a fluorine atom. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The molecular formula is with a molecular weight of 254.1 g/mol. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thus blocking substrate access.

- Receptor Modulation : It can alter receptor function by interacting with binding sites, leading to changes in downstream signaling pathways.

- Antimicrobial Activity : Similar quinoline derivatives have shown effectiveness against various pathogens, suggesting potential for this compound in antimicrobial applications.

Biological Activities

Research has documented several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that quinoline derivatives possess significant antimicrobial properties against bacteria and fungi.

- Antimalarial Activity : Quinoline compounds are known for their role in antimalarial therapies. Preliminary studies suggest that this compound may exhibit similar activities against Plasmodium falciparum, the causative agent of malaria.

- Cytotoxicity : Evaluations of cytotoxic effects on various cancer cell lines have indicated that this compound could have potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antimalarial | Potential activity against P. falciparum | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study: Antimalarial Evaluation

A study investigated the antimalarial activity of various quinoline derivatives, including this compound. The results indicated moderate to high antimalarial activity with IC50 values comparable to established antimalarial drugs like chloroquine. The mechanism involved the inhibition of heme detoxification in malaria parasites, a critical pathway for their survival.

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and fluorine) significantly influences the biological activity of quinoline derivatives. Fluorination has been shown to enhance lipophilicity and metabolic stability, leading to improved bioavailability and interaction strength with target proteins .

Properties

IUPAC Name |

8-bromo-5-fluoro-2,4-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFN/c1-6-5-7(2)14-11-8(12)3-4-9(13)10(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJYZGPFZJLNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=CC(=C12)F)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.